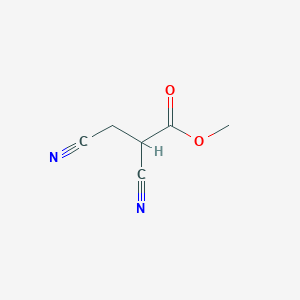

Methyl 2,3-dicyanopropanoate

Description

Structure

3D Structure

Properties

CAS No. |

61760-68-7 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

methyl 2,3-dicyanopropanoate |

InChI |

InChI=1S/C6H6N2O2/c1-10-6(9)5(4-8)2-3-7/h5H,2H2,1H3 |

InChI Key |

UIRLWVNHZJRFMW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC#N)C#N |

Origin of Product |

United States |

Comprehensive Analysis of Methyl 2,3 Dicyanopropanoate Chemical Transformations

Reactivity of the Nitrile Functional Groups

The two cyano groups in methyl 2,3-dicyanopropanoate are primary sites for chemical reactions, enabling the construction of complex nitrogen-containing molecules. Their reactivity is central to the utility of this compound as a building block, particularly in the synthesis of heterocyclic systems.

Cyclization Reactions for Heterocycle Formation

The dinitrile functionality of this compound and its ethyl ester analog serves as a key component in cyclization reactions to form various heterocyclic compounds, including pyridines and pyrimidines. These reactions often proceed through multicomponent condensation pathways where the dicyano compound provides crucial carbon and nitrogen atoms to the resulting ring system.

For instance, ethyl 2,3-dicyanopropionate is utilized as a key intermediate in the synthesis of complex molecular targets researchgate.net. The general reactivity of dicyano compounds is well-established in the formation of fused ring systems. A common strategy involves the one-pot, three-component condensation reaction between an aldehyde, an active methylene (B1212753) compound like malononitrile (a structural relative of the dicyano moiety), and a compound like barbituric acid or thiobarbituric acid to yield pyrano[2,3-d]pyrimidine derivatives nih.govnih.govcore.ac.uk. This highlights the potential of the dicyano framework in this compound to participate in similar annulation reactions.

The synthesis of substituted pyridines can also be achieved using precursors containing the dicyano functionality. These reactions often involve a condensation step followed by an intramolecular cyclization, where the nitrile groups are attacked by a nucleophile generated in situ nih.govgoogle.com. The reaction with hydrazine (B178648) and its derivatives is another important route for heterocycle synthesis. Hydrazines can react with the dinitrile moiety to form various nitrogen-containing rings, such as pyrazoles or pyridazines, depending on the reaction conditions and the substitution pattern of the starting materials nih.govoregonstate.edu.

Table 1: Examples of Heterocycles Synthesized from Dicyano Precursors

| Heterocycle Class | Reagents/Conditions | Catalyst | Reference |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidines | Aromatic aldehydes, Barbituric acid, Malononitrile | Nanoparticle catalysts (Fe3O4, ZnO) | nih.gov |

| Pyrano[2,3-d]pyrimidines | Aromatic aldehydes, Barbituric acid, Malononitrile | SBA-Pr-SO3H | nih.gov |

| Annulated pyrano[2,3-d]pyrimidines | Aromatic aldehydes, Barbituric acid, Ethyl cyanoacetate (B8463686) | DABCO | core.ac.uk |

Nucleophilic Additions to Cyano Moieties

The carbon-nitrogen triple bond of the nitrile groups is electrophilic and thus susceptible to attack by various nucleophiles. This reaction is a fundamental transformation for converting nitriles into other functional groups. Nucleophilic addition to one or both of the cyano moieties in this compound can lead to a diverse array of products.

Common nucleophiles that react with nitriles include organometallic reagents, hydrides, and heteroatomic nucleophiles such as amines and alcohols lumenlearning.comresearchgate.netmasterorganicchemistry.com. For example, the addition of amines (diamines) can lead to the formation of amidines, which can subsequently cyclize if the diamine has an appropriate chain length researchgate.net. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the nitrile, followed by proton transfer.

The patents for the synthesis of the related ethyl 2,3-dicyanopropionate describe the reaction of ethyl cyanoacetate with paraformaldehyde and sodium cyanide, which involves the nucleophilic addition of cyanide google.comgoogle.com. This demonstrates the reactivity of the α-carbon, which is activated by the adjacent nitrile and ester groups, towards nucleophiles.

Reactions Involving the Ester Moiety

The methyl ester group of the molecule undergoes typical ester reactions, primarily involving nucleophilic acyl substitution at the carbonyl carbon. These transformations allow for the modification of the ester functionality or its complete removal.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can be catalyzed by either an acid or a base wikipedia.orgyoutube.com.

Acid-catalyzed transesterification : The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by an alcohol molecule.

Base-catalyzed transesterification : A base, typically an alkoxide corresponding to the new alcohol, removes a proton from the alcohol, making it a stronger nucleophile (e.g., RO⁻) that attacks the carbonyl carbon masterorganicchemistry.com.

The reaction is an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent, or the alcohol byproduct (in this case, methanol) is removed from the reaction mixture as it forms wikipedia.orgresearchgate.net. An unexpected alcoholysis, which is a form of transesterification, was observed when a related compound was dissolved in methanol, leading to the formation of the corresponding methyl ester nih.gov.

Table 2: General Conditions for Transesterification

| Catalyst Type | Mechanism | Key Features | Reference |

|---|---|---|---|

| Acid (e.g., H₂SO₄) | Protonation of carbonyl, nucleophilic attack by alcohol, tetrahedral intermediate. | Reversible; often requires excess alcohol or removal of product alcohol. | wikipedia.orgyoutube.com |

Hydrolysis and Derived Carboxylic Acid Formation

Hydrolysis of the methyl ester group yields the corresponding 2,3-dicyanopropanoic acid. This reaction can be performed under either acidic or basic conditions libretexts.orgchemguide.co.uksaskoer.ca.

Base-catalyzed hydrolysis (Saponification) : This is a common and often irreversible method for ester hydrolysis. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a carboxylate salt and methanol libretexts.orgchemguide.co.uk. The reaction is driven to completion because the final step, the deprotonation of the carboxylic acid by the alkoxide byproduct, is essentially irreversible. To obtain the free carboxylic acid, the resulting carboxylate salt must be acidified in a subsequent step libretexts.orgchemspider.com.

Acid-catalyzed hydrolysis : This is the reverse of the Fischer esterification reaction. The ester is heated with a large excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). The reaction is an equilibrium process, and the use of excess water shifts the equilibrium towards the formation of the carboxylic acid and methanol libretexts.orgchemguide.co.uk.

Transformations of the Propanoate Carbon Skeleton

Beyond the reactions of the functional groups, the carbon backbone of this compound can also undergo transformations, most notably decarboxylation.

The structure of this compound, specifically having an ester group with electron-withdrawing cyano groups at the α and β positions, makes it an ideal candidate for Krapcho decarboxylation. This reaction typically involves heating the ester in a dipolar aprotic solvent (like DMSO) with a salt (such as NaCl, LiCl, or NaCN) and water wikipedia.org. The process involves nucleophilic attack by the halide on the methyl group of the ester (SN2 reaction), followed by the loss of carbon dioxide from the resulting carboxylate intermediate. The presence of the α-cyano group helps to stabilize the carbanion formed after decarboxylation, which is then protonated to give the final product, succinonitrile (butane-1,4-dinitrile).

Another potential reaction is the alkylation at the α-carbon (the carbon bearing both a nitrile and the ester group). This carbon is activated by two adjacent electron-withdrawing groups, making its proton acidic. Deprotonation with a suitable base would generate a stabilized carbanion that can then act as a nucleophile, reacting with electrophiles like alkyl halides to form α-alkylated products ntu.edu.sg.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2,3-dicyanopropionate |

| Barbituric acid |

| Thiobarbituric acid |

| Pyrano[2,3-d]pyrimidine |

| Pyridine |

| Hydrazine |

| Pyrazole (B372694) |

| Pyridazine |

| Methanol |

| 2,3-Dicyanopropanoic acid |

| Sodium hydroxide |

| Potassium hydroxide |

| Succinonitrile (Butane-1,4-dinitrile) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Sodium chloride |

| Ethyl cyanoacetate |

| Paraformaldehyde |

| Sodium cyanide |

Alpha-Carbon Reactivity and Alkylations

The hydrogen atom on the carbon situated between the two cyano groups and the carbonyl group of this compound is exceptionally acidic. This high acidity facilitates the deprotonation of the alpha-carbon by a variety of bases, even relatively weak ones, to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and readily participates in reactions with electrophiles, most notably in alkylation reactions. ucalgary.ca

The alkylation of active methylene compounds, such as this compound, is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds. mt.com The reaction typically involves the treatment of the dicyanoester with a base to generate the enolate, followed by the addition of an alkylating agent, commonly an alkyl halide. ucalgary.ca The choice of base and reaction conditions can influence the efficiency of the alkylation process. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible formation of the enolate. youtube.com However, weaker bases such as sodium ethoxide or potassium carbonate can also be effective, given the high acidity of the alpha-proton in this substrate. youtube.com

The general mechanism for the alkylation of this compound is a two-step process:

Deprotonation: A base removes the acidic alpha-proton to form the nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming a new carbon-carbon bond. ucalgary.ca

The SN2 nature of the second step implies that this reaction works best with methyl and primary alkyl halides. ucalgary.ca Secondary alkyl halides may also be used, but tertiary halides are generally unsuitable as they tend to undergo elimination reactions. masterorganicchemistry.com

While specific research detailing the alkylation of this compound is not extensively documented, the reactivity of analogous dicarbonyl and dicyano compounds is well-established. The following table illustrates the expected outcomes of alkylation reactions with various alkyl halides, based on the known reactivity of similar active methylene compounds.

Interactive Data Table: Representative Alkylation Reactions of this compound

| Alkylating Agent | Base | Solvent | Expected Product | Representative Yield (%) |

| Methyl Iodide | NaOEt | Ethanol (B145695) | Methyl 2,3-dicyano-2-methylpropanoate | 85-95 |

| Ethyl Bromide | K₂CO₃ | Acetone | Methyl 2,3-dicyano-2-ethylpropanoate | 80-90 |

| Benzyl Bromide | LDA | THF | Methyl 2,3-dicyano-2-benzylpropanoate | 90-98 |

| Allyl Bromide | NaH | DMF | Methyl 2,3-dicyano-2-allylpropanoate | 88-96 |

Halogenation and Subsequent Derivatizations (e.g., Ketenimine Formation)

The activated alpha-position of this compound is also susceptible to electrophilic halogenation. The reaction introduces a halogen atom (chlorine, bromine, or iodine) at the alpha-carbon, creating a versatile intermediate for further synthetic transformations. wikipedia.org

Halogenation:

The halogenation of active methylene compounds can be achieved using various halogenating agents. For instance, α-chlorination of 1,3-dicarbonyls and related compounds, including α-cyano ketones, has been successfully carried out using sodium chloride in the presence of an oxidizing agent like IBX–SO3K. thieme-connect.com

A particularly mild and efficient method for the α-bromination of β-ketoesters involves the use of N-bromosuccinimide (NBS) with a catalyst. tandfonline.comresearchgate.net This approach is highly selective for the alpha-position and proceeds under gentle conditions, making it suitable for complex molecules. The reaction is believed to proceed through the enol or enolate form of the substrate, which attacks the electrophilic bromine of NBS. Given the high enol content and acidity of this compound, a similar reaction with NBS is expected to be efficient.

Subsequent Derivatizations (Ketenimine Formation):

The resulting α-halo-β,γ-dicyanoester is a valuable synthetic intermediate. The presence of the halogen at the alpha-position transforms this carbon from a nucleophilic center (in the enolate) into an electrophilic one, making it susceptible to attack by nucleophiles. youtube.com

One intriguing potential derivatization of the α-halogenated product is its conversion to a ketenimine. Ketenimines are compounds containing the R₂C=C=NR' functional group and are highly reactive intermediates in organic synthesis. While direct conversion of an α-halo-dicyanoester to a ketenimine is not a commonly cited transformation, a plausible synthetic route can be envisioned based on modern catalytic methods. For example, a palladium-catalyzed reaction between α-haloketones and isocyanides has been shown to produce α-oxo-ketenimines. nih.govresearchgate.net

A hypothetical pathway for the formation of a ketenimine derivative from α-bromo this compound could involve a similar palladium-catalyzed coupling with an isocyanide. This transformation would likely proceed through an oxidative addition of the α-bromoester to a palladium(0) complex, followed by isocyanide insertion and subsequent elimination to yield the ketenimine. The resulting dicyanoketenimine would be a highly electrophilic and versatile intermediate for the synthesis of various nitrogen-containing heterocyclic compounds.

Further research into these transformations will undoubtedly uncover new synthetic applications for this compound and its derivatives.

Methyl 2,3 Dicyanopropanoate As a Pivotal Building Block in Heterocyclic Chemistry

Synthesis of Pyrazole-Based Systems

The pyrazole (B372694) ring is a fundamental scaffold in medicinal chemistry. Methyl 2,3-dicyanopropanoate provides an efficient entry point to highly substituted pyrazoles through reactions with hydrazine (B178648) and its derivatives.

The reaction of compounds with a 1,3-dicarbonyl or equivalent functionality with hydrazines is a classical and effective method for constructing the pyrazole ring, often referred to as the Knorr pyrazole synthesis. youtube.com this compound, possessing an activated methylene (B1212753) group flanked by electron-withdrawing nitrile and ester groups, acts as a suitable 1,3-dicarbonyl equivalent.

The cyclocondensation reaction typically proceeds by initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the nitrile groups, followed by an intramolecular cyclization onto the second nitrile group, and subsequent tautomerization to form the aromatic pyrazole ring. hilarispublisher.com This reaction leads to the formation of highly functionalized pyrazoles, such as 5-amino-3-hydroxy-1H-pyrazole-4-carbonitriles, which are valuable intermediates for further synthetic transformations. The reaction conditions can be varied, often involving heating the reactants in a suitable solvent like ethanol (B145695) or acetic acid. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| This compound | Hydrazine Hydrate (B1144303) | 5-Aminopyrazole | Formation of a highly functionalized pyrazole core. beilstein-journals.org |

| This compound | Phenylhydrazine | 1-Phenyl-5-aminopyrazole | Introduction of a substituent on the pyrazole nitrogen. |

| This compound | Methylhydrazine | 1-Methyl-5-aminopyrazole | Formation of N-alkylated pyrazole derivatives. beilstein-journals.org |

This table presents illustrative examples of cyclocondensation reactions.

When an unsymmetrical substituted hydrazine, such as methylhydrazine or phenylhydrazine, is used, the cyclocondensation reaction can potentially yield two different constitutional isomers. The control of this regioselectivity is a crucial aspect of pyrazole synthesis. researchgate.net The outcome of the reaction is often dictated by the differential reactivity of the two nitrogen atoms in the substituted hydrazine and the electrophilic centers in the dicyanopropanoate. nih.gov

Generally, the more nucleophilic nitrogen atom of the substituted hydrazine initiates the reaction. For instance, in methylhydrazine, the methyl-substituted nitrogen is more nucleophilic and will preferentially attack one of the nitrile groups. Subsequent cyclization leads to the predominant formation of one regioisomer. beilstein-journals.org Factors such as steric hindrance and the electronic nature of the substituents on both reactants, as well as the reaction conditions (e.g., pH, solvent), can influence the regiochemical outcome. thieme.deorganic-chemistry.org

Key Factors Influencing Regioselectivity:

Nucleophilicity of Hydrazine Nitrogens: The substitution pattern on the hydrazine determines the relative nucleophilicity of the two nitrogen atoms.

Steric Hindrance: Bulky substituents on the hydrazine or the dicyanopropanoate can favor attack at the less sterically hindered position. beilstein-journals.org

Reaction Conditions: Solvent polarity and pH can alter the reactivity of the nucleophile and electrophile, thereby influencing the isomeric ratio.

The functionalized pyrazoles synthesized from this compound are not merely final products but also serve as key intermediates for constructing more complex, fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[1,5-a]quinazolines, a class of compounds investigated for their potential biological activities. mdpi.comnih.gov

The synthesis often begins with a pyrazole intermediate, such as 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile, which can be derived from dicyanopropanoate chemistry. This pyrazole derivative can then undergo a cyclocondensation reaction with a suitable 1,3-dielectrophile. For example, reaction with enaminones derived from 1,3-cyclohexanedione (B196179) in refluxing glacial acetic acid leads to the formation of the tetracyclic pyrazolo[1,5-a]quinazoline framework. cu.edu.eg This strategy allows for the assembly of complex molecular architectures from relatively simple starting materials.

| Pyrazole Intermediate | Co-reactant | Fused Heterocycle Product | Reference |

| 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | 2-(dimethylaminomethylene)-1,3-cyclohexanedione | 2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile | cu.edu.eg |

| Substituted 5-aminopyrazole | Ethoxymethylenemalononitrile | Pyrazolo[1,5-a]pyrimidine derivative | nih.gov |

This table illustrates the use of pyrazole intermediates in the synthesis of fused heterocyclic systems.

Access to Diverse Heterocyclic Compounds

The reactivity of this compound extends beyond pyrazole synthesis, providing pathways to other important heterocyclic frameworks.

Thiazole (B1198619) rings are present in numerous biologically active compounds. mdpi.com While direct conversion is not typical, intermediates derived from this compound can be utilized in thiazole synthesis. A common route to thiazoles is the Hantzsch synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. ekb.eg

An intermediate derived from dicyanopropanoate can be converted into a suitable precursor for thiazole synthesis. For example, one of the nitrile groups could be selectively hydrolyzed to an amide and subsequently thionated (e.g., using Lawesson's reagent) to form a thioamide. This thioamide intermediate could then be reacted with an α-haloketone to construct the thiazole ring. nih.gov This multi-step approach highlights the utility of the dicyanopropanoate scaffold in providing functionalized building blocks for various heterocyclic syntheses. nih.gov

Azetidines and oxetanes are strained four-membered heterocycles that are of increasing interest in medicinal chemistry due to their unique physicochemical properties. magtech.com.cnmagtech.com.cn Their synthesis often relies on intramolecular cyclization reactions. beilstein-journals.orgorganic-chemistry.org The ester functionality within this compound or related molecules can be a key participant in such cyclizations.

To form an azetidine (B1206935), a γ-amino ester is a common precursor. frontiersin.org A synthetic pathway could be envisioned where the nitrile groups of the dicyanopropanoate are reduced to primary amines, and the ester group is hydrolyzed and then re-esterified to create a molecule with a nitrogen nucleophile positioned to effect a 4-exo-tet cyclization onto a carbon bearing a leaving group, thus forming the azetidine ring. rsc.org

Similarly, the synthesis of an oxetane (B1205548) ring can be achieved through the intramolecular cyclization of a γ-hydroxy ester or a related 1,3-diol derivative. utexas.edunih.gov A plausible, albeit multi-step, route from a dicyanopropanoate-related ester would involve transformation of the nitrile groups into functional handles that could be converted into a hydroxyl group at the γ-position relative to a carbon bearing a good leaving group, setting the stage for an intramolecular Williamson ether synthesis to form the oxetane ring.

Exploration of Other Fused and Polycyclic Heterocycles

The strategic placement of functional groups in this compound makes it an attractive candidate for the synthesis of a variety of fused and polycyclic heterocyclic systems beyond simple bicyclic structures. The dicyano moiety can participate in a range of cyclization reactions with dinucleophilic reagents, leading to the formation of pyridazine, pyrimidine (B1678525), and other nitrogen-containing heterocycles. These initial heterocyclic rings can then serve as a foundation for further annulation reactions, ultimately yielding more complex polycyclic architectures.

Similarly, condensation reactions with urea (B33335) or thiourea (B124793) could provide access to fused pyrimidine systems. The initial formation of a pyrimidine ring, bearing reactive nitrile and ester groups, would open avenues for subsequent intramolecular or intermolecular cyclizations to form tricyclic and tetracyclic frameworks. The specific reaction conditions would be crucial in directing the regioselectivity of these cyclizations.

The following table outlines potential fused and polycyclic heterocyclic systems that could theoretically be synthesized from this compound based on known reactions of similar dicyano compounds.

| Heterocyclic System | Potential Synthetic Strategy | Key Intermediates |

| Pyrazolo[3,4-d]pyridazines | Reaction with hydrazine hydrate followed by cyclization of the resulting aminopyrazole with a suitable dielectrophile. | 3-Amino-4-cyanopyrazole-5-carboxylic acid ester |

| Pyrimido[4,5-d]pyrimidines | Condensation with urea or thiourea, followed by reaction with a C-N-C building block. | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |

| Pyrido[2,3-d]pyrimidines | Reaction with a 1,3-dicarbonyl compound and ammonia (B1221849) or an amine source. | 2-Amino-3-cyanopyridine derivatives |

Stereochemical Control in Heterocyclic Transformations

Achieving stereochemical control in the synthesis of complex heterocyclic molecules is a significant challenge and a primary focus of modern organic synthesis. In the context of reactions involving this compound, the stereochemistry of the final fused or polycyclic product would be influenced by several factors, including the nature of the reactants, the reaction conditions, and the use of chiral catalysts or auxiliaries.

For transformations that generate new stereocenters, diastereoselective and enantioselective strategies can be envisioned. Diastereoselectivity could be achieved by employing substrates with pre-existing stereocenters that direct the approach of incoming reagents. For example, if a chiral dinucleophile is used in the initial cyclization step, it could induce a preferred stereochemical outcome in the resulting heterocyclic ring.

Enantioselective synthesis of heterocycles from achiral precursors like this compound would necessitate the use of chiral catalysts. Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds. Chiral Lewis acids, Brønsted acids, or organocatalysts could potentially be employed to control the stereochemical course of the cyclization reactions.

The table below summarizes potential strategies for achieving stereochemical control in the synthesis of heterocycles from dicyano ester precursors.

| Stereochemical Control | Strategy | Example Application |

| Diastereoselectivity | Use of chiral substrates or auxiliaries. | Reaction of this compound with a chiral diamine to form a diastereomerically enriched heterocyclic product. |

| Enantioselectivity | Asymmetric catalysis using chiral Lewis acids, Brønsted acids, or organocatalysts. | Enantioselective Michael addition of a nucleophile to an α,β-unsaturated dinitrile derived from this compound, followed by cyclization. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic intermediate with a chiral reagent. | Enzymatic resolution of a racemic heterocyclic intermediate prepared from this compound. |

While the specific application of these stereochemical control strategies to reactions of this compound remains an area for future investigation, the principles established in the broader field of asymmetric synthesis provide a strong foundation for the development of stereoselective routes to novel and complex heterocyclic compounds derived from this versatile building block.

Specialized Research Applications of Methyl 2,3 Dicyanopropanoate Derivatives

Contributions to Agrochemical Research

The dicyanopropanoate structure is a key component in the development of modern crop protection agents. Its derivatives are instrumental in creating potent and effective insecticides and pesticides, contributing to sustainable agricultural practices.

Precursors for Insecticides and Pesticides

Methyl 2,3-dicyanopropanoate's analogue, ethyl 2,3-dicyanopropanoate, is a critical intermediate in the industrial synthesis of Fipronil, a broad-spectrum phenylpyrazole insecticide. innospk.com Fipronil is highly effective against a wide array of agricultural and household pests. innospk.com The synthesis leverages the reactivity of the dicyanopropanoate structure to construct the core pyrazole (B372694) ring of the Fipronil molecule.

| Role in Synthesis | Compound Name | Chemical Class |

|---|---|---|

| Key Intermediate | Ethyl 2,3-dicyanopropanoate | Dicyano Ester |

| Core Reactant | 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethyl phenyl)-pyrazole | Phenylpyrazole |

| Final Product | Fipronil | Phenylpyrazole Insecticide |

Design of Novel Pest Control Agents with Defined Chemical Structures

The chemical versatility of dicyanopropanoate esters makes them valuable starting materials for designing novel pest control agents. Researchers can modify the core structure to develop new insecticides with potentially improved efficacy, better safety profiles, or activity against resistant pest populations. nih.gov For instance, derivatives of the pyrazole structure, synthesized from dicyanopropanoates, can be altered to fine-tune their biological activity. researchgate.net This strategic design allows for the creation of insecticides like Fipronil, which acts on insect central nervous systems by targeting GABA receptors and glutamate-gated chloride channels, a mode of action that contributes to its high efficacy. innospk.com The ability to use intermediates like ethyl 2,3-dicyanopropanoate facilitates the structured development of next-generation pesticides aimed at ensuring food security and managing pest-related challenges in modern agriculture. innospk.com

Utility in Pharmaceutical and Medicinal Chemistry Research

In the pharmaceutical sector, the reactive nature of this compound derivatives is harnessed to construct a variety of heterocyclic compounds, which form the backbone of many therapeutic agents.

Synthetic Routes to Biologically Active Compounds

The cyano and ester groups in this compound provide multiple reaction sites for cyclization and functionalization, making it a valuable scaffold for synthesizing biologically active molecules. nih.gov Compounds containing cyano groups are frequently used as precursors in multicomponent reactions to build diverse heterocyclic systems such as pyridines and pyrazoles. orientjchem.orgmdpi.com These heterocyclic cores are present in a vast range of pharmaceuticals. The strategic use of cyano-containing building blocks enables efficient, atom-economical synthetic routes to libraries of compounds for biological screening. nih.gov

Development of Anti-inflammatory and Anticancer Probes from Derivatives

Research has shown that molecular structures related to this compound are integral to compounds exhibiting anti-inflammatory and anticancer properties. The cyano group and the propanoate framework are features found in various potent therapeutic candidates.

For example, novel 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives, synthesized through reactions involving cyano-group-containing precursors, have demonstrated significant cytotoxic activity against human lung carcinoma (A549) cell lines. orientjchem.org Similarly, a series of Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, which feature a methyl propanoate backbone, showed promising anticancer activity against HCT-116 and MCF-7 cell lines. nih.gov These findings underscore the potential of using dicyanopropanoate derivatives as starting points for developing new anticancer agents.

| Compound Class | Key Structural Motif | Observed Biological Activity | Reference |

|---|---|---|---|

| 3-Cyano-2(1H)-pyridone derivatives | Cyano group | Anticancer (vs. A549 Lung Carcinoma) | orientjchem.org |

| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | Methyl propanoate backbone | Anticancer (vs. HCT-116 and MCF-7) | nih.gov |

| Methyl-imidazolyl-1,3,4-oxadiazoles | Heterocyclic core (synthesis potential) | Analgesic and Anti-inflammatory | nih.gov |

Advanced Catalytic Strategies in Methyl 2,3 Dicyanopropanoate Chemistry

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions due to the well-defined nature of the active sites. ceon.rsfigshare.com For Methyl 2,3-dicyanopropanoate, homogeneous catalysts could be employed to selectively transform the ester or nitrile functionalities.

Selective transformations of the ester group, such as hydrolysis or transesterification, can be achieved using acid or base catalysts. Mineral acids like sulfuric acid are commonly used as homogeneous catalysts for esterification and hydrolysis reactions. ceon.rsdntb.gov.ua The reaction rate and yield are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. ceon.rs Alternatively, transition metal complexes, particularly those based on earth-abundant metals like manganese, have been developed for the hydrogenation of esters to alcohols. nih.govchemrxiv.org These reactions often require a base promoter to achieve high catalytic activity. chemrxiv.org

The selective transformation of the nitrile groups presents a more complex challenge. Rhodium-based homogeneous catalysts have been successfully used for the reductive cleavage (decyanation) of carbon-cyano bonds using hydrosilanes as a mild reducing agent. organic-chemistry.org This method is tolerant of various functional groups, including esters, suggesting it could potentially be applied to remove one or both cyano groups from this compound. organic-chemistry.org Furthermore, catalytic systems could be designed for the selective hydrogenation of one or both nitrile groups to primary amines, which are valuable synthetic intermediates.

| Reaction Time (min) | Conversion at 35°C (%) | Conversion at 45°C (%) | Conversion at 55°C (%) | Conversion at 65°C (%) |

|---|---|---|---|---|

| 30 | 42.3 | 59.8 | 74.1 | 85.6 |

| 60 | 55.2 | 71.9 | 84.5 | 91.8 |

| 120 | 66.8 | 81.6 | 90.3 | 95.4 |

| 210 | 73.2 | 86.5 | 93.1 | 96.9 |

Heterogeneous Catalysis in Efficient Reaction Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to green and sustainable chemistry. mdpi.com Their primary advantage is the ease of separation from the reaction mixture, which allows for catalyst recycling and simplifies product purification, leading to lower operational costs and reduced waste. researchgate.netmdpi.com

For reactions involving this compound, solid acid or base catalysts could be employed for the transesterification or hydrolysis of the ester group. For instance, zeolites and metal oxides have demonstrated high activity in transesterification reactions for biodiesel production. mdpi.com The catalytic activity of these materials is often linked to their structural properties, such as pore size and surface acidity or basicity. mdpi.com

Supported metal catalysts are another important class of heterogeneous catalysts. Metals like platinum, palladium, or rhenium supported on materials such as alumina (B75360) or carbon could be effective for the hydrogenation or deoxygenation of the ester group or the hydrogenation of the nitrile groups. researchgate.netscilit.com The interaction between the metal nanoparticles and the support material can significantly influence the catalyst's activity, selectivity, and stability. mdpi.com

A particularly innovative approach is the use of supported ionic liquid phase (SILP) catalysts. mdpi.com In these systems, a thin layer of an ionic liquid containing a dissolved homogeneous catalyst is immobilized on a porous solid support. This combines the high activity and selectivity of homogeneous catalysts with the operational advantages of heterogeneous systems. mdpi.com Such a system could potentially be designed for selective transformations of this compound.

Mechanistic Insights into Catalyzed Processes (e.g., Effect of Catalysts on Reaction Rate and Yield)

In the context of this compound transformations, the mechanism would depend on the specific reaction and catalyst. For acid-catalyzed hydrolysis of the ester group, the mechanism typically involves the protonation of the carbonyl oxygen, which increases its electrophilicity and facilitates nucleophilic attack by water. dntb.gov.ua In heterogeneous catalysis, the reaction often occurs on the active sites of the catalyst surface. For example, in the transesterification of oils over a solid base catalyst, the mechanism can involve the activation of the alcohol by the basic sites to form an alkoxide, which then attacks the carbonyl carbon of the ester. mdpi.com

The yield of a reaction is influenced by both kinetics and thermodynamics. Catalysts can improve the yield by increasing the rate of the desired reaction relative to side reactions, thus enhancing selectivity. For instance, in the hydrogenation of a multifunctional molecule like this compound, the choice of catalyst and reaction conditions (temperature, pressure, solvent) would be critical to selectively reduce one functional group over another. The interaction between the substrate and the catalyst surface, often dictated by steric and electronic factors, governs this selectivity. researchgate.net The presence of promoters or additives can also significantly impact the reaction mechanism and catalyst speciation, sometimes by altering the thermodynamics of key steps in the catalytic cycle. chemrxiv.org

Development of Novel Catalytic Systems for Dicyanopropanoate Reactions

The development of novel catalytic systems is a dynamic field of research, with a focus on improving efficiency, selectivity, and sustainability. dntb.gov.ua Several modern catalytic strategies could be envisioned for new transformations of dicyanopropanoates.

Organocatalysis: This field uses small organic molecules to catalyze reactions, often with high enantioselectivity. princeton.edu Chiral organocatalysts could be developed for the asymmetric synthesis of derivatives of this compound. For example, enantioselective additions to one of the cyano groups or reactions at the carbon alpha to the ester could lead to the synthesis of chiral glutamate (B1630785) analogues or other valuable, optically active compounds. acs.orgnih.govumt.edu Quinine-derived urea (B33335) catalysts, for instance, have been used in multi-step, one-pot reactions involving cyano-containing substrates to produce medicinally relevant heterocycles with high enantioselectivity. nih.gov

Photoredox Catalysis: This strategy uses visible light to drive chemical reactions via single-electron transfer processes, mediated by a photocatalyst. princeton.eduprinceton.edu Photoredox catalysis can generate reactive radical intermediates under mild conditions, enabling unique transformations that are often difficult to achieve with traditional thermal methods. nih.govgrantome.com This approach could be applied to this compound for C-C bond cleavage or for the functionalization of the molecule via radical pathways. acs.orgresearchgate.net For example, an amine-ligated boryl radical-mediated strategy under photocatalytic conditions has been shown to achieve decyanative transformations of malononitriles. acs.org

Dual Catalysis: Combining two different catalytic cycles in one pot can lead to novel and efficient transformations. A promising avenue would be the merger of photoredox catalysis with organocatalysis or transition metal catalysis. grantome.com This synergistic approach could enable complex, one-pot syntheses starting from dicyanopropanoates, allowing for the rapid construction of molecular complexity while minimizing waste and purification steps.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 10 | -10 | 90 | 86 |

| 2 | 10 | -10 (diluted) | 95 | 91 |

| 3 | 10 | -20 | 93 | 93 |

| 4 | 2 | -20 | Slow reaction | 90 |

Computational and Theoretical Approaches to Methyl 2,3 Dicyanopropanoate Systems

Quantum Chemical Investigations (e.g., DFT, Ab Initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are foundational in the computational study of molecular systems. These approaches solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule, providing a wealth of information about its chemical behavior.

Quantum chemical calculations are employed to predict the fundamental electronic properties of Methyl 2,3-dicyanopropanoate. Methods like DFT, often using functionals such as B3LYP with a basis set like 6-311++G(d,p), can be used to calculate key energetic and electronic descriptors. These calculations provide insights into the molecule's stability and reactivity.

Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, calculations can determine properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Theoretical methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction pathway can be elucidated.

For instance, the hydrolysis of the ester group or addition reactions across the nitrile functionalities could be modeled. DFT calculations can locate the geometry of the transition state (a first-order saddle point on the potential energy surface) and determine the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate. This information is crucial for understanding reaction kinetics and predicting the feasibility of a chemical transformation under various conditions.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the first step |

| Intermediate | -5.8 | A stable species formed during the reaction |

| Transition State 2 (TS2) | +10.5 | Energy barrier for the second step |

This compound possesses several rotatable single bonds, leading to various possible three-dimensional arrangements or conformations. Conformational analysis is the study of the energetics of these different conformers. Using quantum chemical methods, a potential energy scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step.

This analysis identifies the most stable (lowest energy) conformers and the energy barriers between them. Understanding the preferred conformation is essential as it influences the molecule's physical properties and its ability to interact with other molecules, such as biological receptors. For a chiral molecule like this compound, these methods can also predict the relative stabilities of different stereoisomers.

Molecular Modeling and Simulation Studies

Moving beyond the electronic structure of a single molecule, molecular modeling and simulation techniques explore the behavior of this compound in more complex environments and its potential as a scaffold for designing new molecules.

If this compound were to be used as a core structure (a scaffold) for designing new biologically active compounds, molecular docking would be a key theoretical tool. Docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme.

In this theoretical design process, derivatives of the core scaffold would be created in silico. These virtual compounds would then be docked into the active site of a target protein. The docking algorithm samples numerous orientations and conformations of the ligand within the active site and scores them based on a force field that approximates the binding affinity. The score reflects the strength of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. This allows for the rational design of new potential drug candidates based on their predicted ability to bind to a specific biological target.

Table 3: Example Docking Results for a Hypothetical Derivative of this compound

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) |

|---|---|---|---|

| Derivative A | Kinase X | -8.5 | LYS-76, GLU-91, LEU-130 |

| Derivative B | Protease Y | -7.2 | ASP-25, ILE-50, GLY-27 |

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. If the this compound scaffold was identified as having potential biological activity, virtual screening could be used to find other similar or novel compounds with potentially higher activity.

This process involves docking millions of commercially or virtually available compounds against a target protein. The top-scoring compounds, which show the best theoretical binding affinity, are then selected for further experimental testing. This approach significantly reduces the time and cost associated with traditional high-throughput screening, allowing researchers to focus on a smaller, more promising set of candidate molecules. The success of such a screening campaign relies on the quality of the protein structure and the accuracy of the docking and scoring functions.

Chemoinformatics and Structure-Activity Relationship (SAR) Studies

Chemoinformatics and Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery and chemical biology, providing a computational framework to predict the biological activity of chemical compounds based on their molecular structures. These approaches are instrumental in identifying and optimizing lead compounds, thereby accelerating the development of new therapeutic agents and functional molecules. For a compound like this compound, these computational methods can offer significant insights into its potential biological activities and guide the synthesis of more potent and selective derivatives.

Chemoinformatics involves the use of computational and informational techniques to a wide range of problems in the field of chemistry. For this compound, this can include the calculation of various molecular descriptors that describe its physicochemical properties. These descriptors, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are crucial for predicting a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Computed Chemoinformatic Properties of Ethyl 2,3-dicyanopropanoate

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the structure of a compound and observing the resulting changes in its activity, researchers can develop a model that predicts the activity of new, unsynthesized derivatives.

For this compound, a hypothetical SAR study would involve the synthesis and biological evaluation of a series of analogs. Key modifications could include:

Alteration of the Ester Group: Replacing the methyl group with larger alkyl or aryl groups could influence the compound's solubility, steric interactions with a target binding site, and susceptibility to hydrolysis by esterases.

Modification of the Dicyano Groups: The nitrile groups are strong electron-withdrawing groups and potential hydrogen bond acceptors. nih.govnih.gov Their replacement with other functional groups, such as amides or carboxylic acids, would significantly alter the electronic and steric properties of the molecule, likely leading to substantial changes in biological activity.

Introduction of Substituents on the Propanoate Backbone: Adding substituents at the 2- and 3-positions of the propanoate chain could explore the spatial requirements of a putative binding pocket and introduce new points of interaction.

The insights gained from such SAR studies are often used to develop Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the structural properties of a set of compounds with their biological activities. These models can then be used to predict the activity of novel compounds, prioritize them for synthesis, and guide further optimization efforts. The nitrile functional group, due to its unique electronic and steric properties, is often a key consideration in QSAR studies of nitrile-containing compounds. nih.gov

Table 2: Hypothetical SAR of this compound Derivatives

While detailed SAR and QSAR studies on this compound are not currently available in the public domain, the principles of these computational approaches provide a clear roadmap for future investigations into the biological potential of this and related chemical scaffolds.

Future Prospects and Emerging Trends in Methyl 2,3 Dicyanopropanoate Research

Green Chemistry Principles and Sustainable Synthesis Approaches

The future synthesis of Methyl 2,3-dicyanopropanoate will be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Traditional routes for synthesizing related dicyanopropanoates often involve hazardous reagents, such as cyanide salts, and volatile organic solvents. Emerging research trends point towards the adoption of more sustainable and eco-friendly alternatives.

Biocatalysis: One of the most promising green approaches is the use of enzymes as biocatalysts. nih.govnih.gov Enzymes like nitrilases can catalyze the transformation of nitriles under mild, aqueous conditions, offering high selectivity and reducing the need for harsh chemical reagents. nih.gov Future research could focus on discovering or engineering enzymes that can directly synthesize dicyanopropanoates from bio-based precursors, completely avoiding toxic cyanide sources. nih.gov This biocatalytic approach aligns with several green chemistry principles, including the use of renewable feedstocks and catalysis. youtube.comastrazeneca.com

Alternative Solvents and Catalysts: The move away from conventional organic solvents towards greener alternatives like water, supercritical fluids, or deep eutectic solvents is a key trend. nih.gov For nitrile synthesis and transformation, methodologies are being developed that utilize water as the reaction medium, which is both environmentally benign and cost-effective. researchgate.netmdpi.com Furthermore, the development of heterogeneous catalysts, such as nanorod manganese oxide, for nitrile hydration demonstrates a shift towards catalysts that are easily recoverable and reusable, minimizing waste. researchgate.net

Cyanide-Free Synthesis Routes: A significant goal is the development of synthetic pathways that eliminate the use of highly toxic cyanide reagents. nih.gov One such strategy involves the dehydration of aldoximes, which can be derived from aldehydes, providing a cyanide-free route to the nitrile group. nih.gov Another innovative approach utilizes flow chemistry with reagents like p-tosylmethyl isocyanide (TosMIC) to convert ketones into nitriles, enhancing the safety profile of the synthesis. rsc.org Adapting these cyanide-free methods for the production of this compound represents a critical area for future research.

| Parameter | Traditional Synthesis | Future Green Synthesis |

|---|---|---|

| Cyanide Source | Inorganic cyanides (e.g., NaCN, KCN) | Cyanide-free routes (e.g., from aldoximes) or biocatalytic generation |

| Solvents | Volatile organic solvents (e.g., Dichloromethane (B109758), DMSO) | Water, deep eutectic solvents, supercritical CO₂ |

| Catalysis | Homogeneous catalysts, strong acids/bases | Biocatalysts (enzymes), reusable heterogeneous catalysts |

| Reaction Conditions | Often requires elevated temperatures and pressures | Mild conditions (ambient temperature and pressure) |

| Waste Generation | Significant hazardous waste | Minimized waste, biodegradable byproducts |

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new applications and optimize synthetic routes for this compound, the integration of automated synthesis and high-throughput experimentation (HTE) is becoming indispensable. These technologies allow for the rapid, parallel execution of a large number of experiments, significantly reducing the time and resources required for research and development. drugtargetreview.com

Automated synthesis platforms can be programmed to perform multi-step reactions, purifications, and analyses with minimal human intervention. tecan.com This not only increases reproducibility but also allows chemists to explore a much wider range of reaction conditions (e.g., catalysts, solvents, temperatures) in a systematic manner. drugtargetreview.com For this compound, an automated system could be employed to quickly screen for optimal conditions in novel reactions or to synthesize a library of derivatives for biological or materials screening.

HTE is particularly valuable for:

Reaction Optimization: Systematically varying reaction parameters in 96-well or 384-well plates to quickly identify the conditions that maximize yield and purity.

Catalyst Screening: Rapidly testing large libraries of potential catalysts (chemical or biological) for a specific transformation.

Discovery of New Reactions: Exploring novel combinations of reactants and catalysts to uncover new reactivity patterns.

High-throughput screening methods have already been developed for nitrile-hydrolyzing enzymes, which could be adapted to screen for biocatalysts capable of synthesizing or modifying this compound. nih.govresearchgate.net The combination of machine learning algorithms with automated HTE platforms may soon enable autonomous molecular discovery, where systems can design, execute, and analyze experiments to achieve a desired outcome with high efficiency. drugtargetreview.com

Exploration of Novel Reaction Pathways and Reactivity Patterns

The unique structure of this compound, featuring two vicinal nitrile groups and an ester moiety, offers a rich playground for exploring novel chemical transformations. While the chemistry of monofunctional nitriles is well-established, the reactivity of such a densely functionalized molecule is an area ripe for discovery.

Cycloaddition Reactions: The nitrile groups can potentially act as dienophiles or dipolarophiles in cycloaddition reactions. libretexts.org For instance, 1,3-dipolar cycloadditions with nitrile oxides or azides could provide a direct route to five-membered heterocyclic rings like isoxazoles or tetrazoles, respectively. nih.govmdpi.com These heterocyclic scaffolds are prevalent in many biologically active compounds. Investigating the regioselectivity and stereoselectivity of such reactions with the dinitrile system will be a key research focus.

Transformations of the Dinitrile Moiety: The two adjacent nitrile groups can undergo concerted or sequential reactions. Future research could explore:

Reductive Cyclization: Reduction of the nitrile groups to amines, followed by intramolecular reactions to form nitrogen-containing heterocycles.

Polymerization: The dinitrile functionality makes this compound an interesting monomer for the synthesis of specialty polymers. researchgate.net

Formation of Complex Heterocycles: Using the dinitrile as a precursor for the synthesis of pyrazines, pyridines, or other complex heterocyclic systems through condensation reactions. rsc.org

The exploration of these pathways will be greatly facilitated by computational chemistry to predict reaction feasibility and by HTE to rapidly screen for successful reaction conditions.

Expanding the Scope of Applications in Materials Science and Chemical Biology

The versatile chemical nature of this compound positions it as a valuable building block for creating advanced materials and tools for chemical biology.

Materials Science: The presence of two polar nitrile groups suggests potential applications in polymer science. Nitrile-containing polymers, such as nitrile butadiene rubber (NBR), are known for their chemical resistance and specific mechanical properties. wikipedia.orgresearchgate.net this compound could serve as a specialty monomer or cross-linking agent to create polymers with:

High Dielectric Constant: For applications in electronic components like capacitors and actuators.

Enhanced Thermal Stability: The nitrile groups can undergo cross-linking reactions at elevated temperatures to form stable, network polymers.

Specific Optical Properties: Conjugated materials containing the dicyano moiety are used in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. rsc.org

| Field | Potential Application | Key Structural Features |

|---|---|---|

| Materials Science | Specialty polymer monomer | Two nitrile groups for polymerization/cross-linking |

| Materials Science | High dielectric constant materials | Polar nitrile groups |

| Chemical Biology | Precursor for fluorescent probes | Dicyano-based core for fluorophores |

| Medicinal Chemistry | Scaffold for heterocyclic drug synthesis | Reactive nitrile and ester groups |

| Agrochemicals | Building block for novel pesticides/herbicides | Versatile functional groups for modification |

Chemical Biology: In the realm of chemical biology, dicyano-based compounds have gained attention as fluorescent materials for imaging cellular processes due to their excellent photophysical properties and biocompatibility. rsc.org this compound could serve as a key precursor for the synthesis of novel fluorescent probes and sensors. Furthermore, its ability to be transformed into a wide variety of heterocyclic compounds makes it a valuable starting material in medicinal chemistry for the synthesis of new drug candidates. nih.gov The compound's derivatives could be screened for a range of biological activities, including anticancer, antimicrobial, or anti-inflammatory properties. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.